molecular formula C8H8ClNO2 B1363645 Ethyl 3-chloroisonicotinate CAS No. 211678-96-5

Ethyl 3-chloroisonicotinate

Cat. No. B1363645
M. Wt: 185.61 g/mol
InChI Key: VNSAFDGQUZWUFE-UHFFFAOYSA-N
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Description

Ethyl 3-chloroisonicotinate is a chemical compound with the molecular formula C8H8ClNO2 . It is also known by other names such as 3-Chloroisonicotinic acid ethyl ester, 3-Chloropyridine-4-carboxylic acid ethyl ester, and Ethyl 3-chloropyridine-4-carboxylate .


Synthesis Analysis

The synthesis of Ethyl 3-chloroisonicotinate involves heating a suspension of 3-chloroisonicotinic acid in thionyl chloride under reflux for 2.5 hours . After cooling to ambient temperature, the solution is concentrated to dryness and then azeotroped with toluene to afford an oil. This oil is then added dropwise over 10 minutes to a cooled solution of ethanol and DIPEA .


Molecular Structure Analysis

The molecular structure of Ethyl 3-chloroisonicotinate is represented by the InChI code 1S/C8H8ClNO2/c1-2-12-8(11)6-3-4-10-5-7(6)9/h3-5H,2H2,1H3 . The Canonical SMILES representation is CCOC(=O)C1=C(C=NC=C1)Cl .


Physical And Chemical Properties Analysis

Ethyl 3-chloroisonicotinate has a molecular weight of 185.61 g/mol . It has a XLogP3-AA value of 1.7, indicating its lipophilicity . It has no hydrogen bond donors and three hydrogen bond acceptors . The compound has three rotatable bonds . Its exact mass and monoisotopic mass are 185.0243562 g/mol . The topological polar surface area is 39.2 Ų .

Scientific Research Applications

Synthesis and Catalytic Applications

  • Stereoselective Synthesis : Ethyl (R)-4-chloro-3-hydroxybutyrate, a related compound to Ethyl 3-chloroisonicotinate, is used in the synthesis of pharmacologically valuable products like L-carnitine. It is produced via stereoselective biotechnology methods in enzymatic reactions, highlighting the importance of similar ethyl chloro derivatives in chemical synthesis (Kluson et al., 2019).

  • Catalyst for Polymerization : Ethyl 3-chloroisonicotinate and related compounds can be used in catalysis, particularly in the polymerization of ethylene and α-olefins. This showcases their role in the development of new materials and polymers (Gromada et al., 2004).

Biosynthesis and Biological Studies

  • Biosynthesis of Optically Pure Esters : Ethyl (S)-4-chloro-3-hydroxybutanoate ester, similar to Ethyl 3-chloroisonicotinate, is a precursor in the biosynthesis of chiral drugs like statins. This highlights the role of ethyl chloro derivatives in the biosynthesis of medically significant compounds (Ye et al., 2011).

  • Study of Fungal Metabolites : Ethyl trichloroacetate, a compound related to Ethyl 3-chloroisonicotinate, is studied for its role in the biosynthesis of fungal metabolites, indicating the relevance of ethyl chloro compounds in understanding fungal biochemistry (Thomas, 1961).

Chemical Properties and Spectroscopy

  • Spectroscopic Analysis : The study of similar molecules, like ethyl-6-chloronicotinate, provides insights into their structural and physicochemical properties through spectroscopic methods, which is essential for understanding the chemical characteristics of Ethyl 3-chloroisonicotinate (Karabacak et al., 2016).

  • Electronic Properties in Materials Science : Research on poly(3,4-ethylenedioxythiophene) derivatives, related to Ethyl 3-chloroisonicotinate, reveals their potential in electronic applications, indicating the broader implications of ethyl chloro compounds in materials science (Segura et al., 2006).

Safety And Hazards

Ethyl 3-chloroisonicotinate is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

ethyl 3-chloropyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO2/c1-2-12-8(11)6-3-4-10-5-7(6)9/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNSAFDGQUZWUFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=NC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30376265
Record name Ethyl 3-chloropyridine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30376265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-chloroisonicotinate

CAS RN

211678-96-5
Record name Ethyl 3-chloropyridine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30376265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A suspension of 3-chloro-isonicotinic acid (1.0 g, 6.35 mmol) in thionyl chloride (10 ml) was heated under reflux for 2.5 hours. After cooling to ambient temperature, the solution was concentrated to dryness and then azeotroped with toluene (10 ml) to afford an oil. The resultant oil was added dropwise over 10 minutes to a cooled (0° C.) solution of ethanol (15 ml) and DIPEA (5 ml). The reaction was stirred at room temperature for 18 hours then concentrated in vacuo before water (20 ml) was added. The solution was extracted with ethyl acetate (30 ml) and the organic phase was dried over sodium sulfate then concentrated to give the title compound as an orange oil (1.1 g, 94%). 1H NMR (CDCl3, 400 MHz) 8.72 (s, 1H), 8.59 (d, J=4.9 Hz, 1H), 7.63 (dd, J=4.9 Hz, 0.5 Hz, 1H), 4.44 (q, J=7.3 Hz, 2H), 1.42 (t, J=7.3 Hz, 3H).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
reactant
Reaction Step Two
Yield
94%

Synthesis routes and methods II

Procedure details

A solution of 3-chloroisonicotinic acid (18.6 mmol) in 120 mL EtOH and 3 mL conc. H2SO4 was heated to reflux overnight. The mixture was concentrated in vacuo, redissolved in aq. NaHCO3 solution and extracted with EtOAc (2×). The combined organic layers were dried over MgSO4 and concentrated in vacuo to give the desired product as yellow oil;
Quantity
18.6 mmol
Type
reactant
Reaction Step One
Name
Quantity
120 mL
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
AP Krapcho, M Ellis - Journal of fluorine chemistry, 1998 - Elsevier
… The crucial step in these synthesis involved the Ni-catalyzed coupling of the difluoro- or chlorofluorobenzylic zinc bromides with ethyl 3-chloroisonicotinate or ethyl 4-chloronicotinate. …
Number of citations: 9 www.sciencedirect.com
A Paul Krapcho - Current Organic Chemistry, 2015 - ingentaconnect.com
… Addition of 17a or 17b to ethyl 3-chloroisonicotinate (18a) in the presence of bistriphenylphosphinenickel(II) chloride led to the coupled products 19a and 19b, respectively. In a …
Number of citations: 3 www.ingentaconnect.com

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